

Decoding the IUPAC Nomenclature: 4-Chloro-3-methylbenzoyl chloride

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Compound of Interest

Compound Name: 4-Chloro-3-methylbenzoyl chloride

Cat. No.: B1601629

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The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds. The name "**4-Chloro-3-methylbenzoyl chloride**" is derived by following a set of hierarchical rules that precisely describe its molecular architecture.

Core Principles of Nomenclature:

- Parent Structure:** The foundation of the name is "benzoyl chloride". According to IUPAC recommendations, "benzoyl" is the preferred term for the C_6H_5CO- acyl group attached to a chlorine atom, forming an acyl chloride.^{[1][2][3]} This is derived from the parent carboxylic acid, benzoic acid.^{[1][2]}
- Numbering Convention:** The benzene ring is numbered starting from the carbon atom bonded to the acyl chloride group, which is designated as position 1. The ring is then numbered sequentially to assign the lowest possible locants (numbers) to the substituents.
- Substituent Identification:** The benzene ring features two substituents: a chlorine atom (Chloro) and a methyl group (methyl).
- Positional Assignment:** Following the lowest locant rule, the methyl group is located at position 3, and the chlorine atom is at position 4.
- Final Assembly:** The substituents are listed alphabetically (Chloro before methyl) along with their locants as prefixes to the parent name, resulting in the unequivocal IUPAC name: **4-**

Chloro-3-methylbenzoyl chloride.

Caption: IUPAC naming logic for **4-Chloro-3-methylbenzoyl chloride**.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of a compound is critical for its application in synthesis, purification, and characterization.

Property	Value	Source
CAS Number	21900-24-3	[4][5]
Molecular Formula	C ₈ H ₆ Cl ₂ O	[4][5]
Molecular Weight	189.04 g/mol	[4][5]
Appearance	Colorless to light yellow liquid	[4]
SMILES	<chem>CC1=C(Cl)C=CC(=C1)C(Cl)=O</chem>	[5]
InChIKey	NECBSSKNQDXVKN-UHFFFAOYSA-N	[5]

Expected Spectroscopic Data:

While a dedicated public spectrum for this specific isomer can be elusive, its spectral characteristics can be reliably predicted based on its functional groups and the known spectra of analogous compounds.[6][7][8][9]

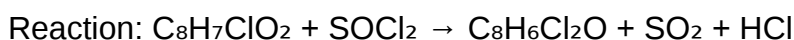
- ¹H NMR:** The spectrum would exhibit distinct signals for the aromatic protons, likely appearing as complex multiplets in the 7.0-8.0 ppm range. A sharp singlet corresponding to the three protons of the methyl group would be expected around 2.4 ppm.
- ¹³C NMR:** Key signals would include the carbonyl carbon (~168-170 ppm), several aromatic carbons (125-145 ppm), and the methyl carbon (~20 ppm).
- Infrared (IR) Spectroscopy:** A strong, characteristic absorption band for the C=O stretch of the acyl chloride group is expected between 1750-1800 cm⁻¹. Additional peaks would

correspond to C-Cl and aromatic C-H and C=C vibrations.

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at m/z 188, with a characteristic isotopic pattern ($M+2$) due to the presence of two chlorine atoms. Common fragmentation patterns would involve the loss of a chlorine radical ($\cdot\text{Cl}$) and a carbon monoxide (CO) molecule.

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

4-Chloro-3-methylbenzoyl chloride is most reliably synthesized from its corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid. The conversion is a standard procedure in organic chemistry, typically employing a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride.^{[10][11]} The use of thionyl chloride is often preferred in laboratory and industrial settings due to its cost-effectiveness and the volatile nature of its byproducts (SO_2 and HCl), which simplifies product purification.



Detailed Experimental Protocol

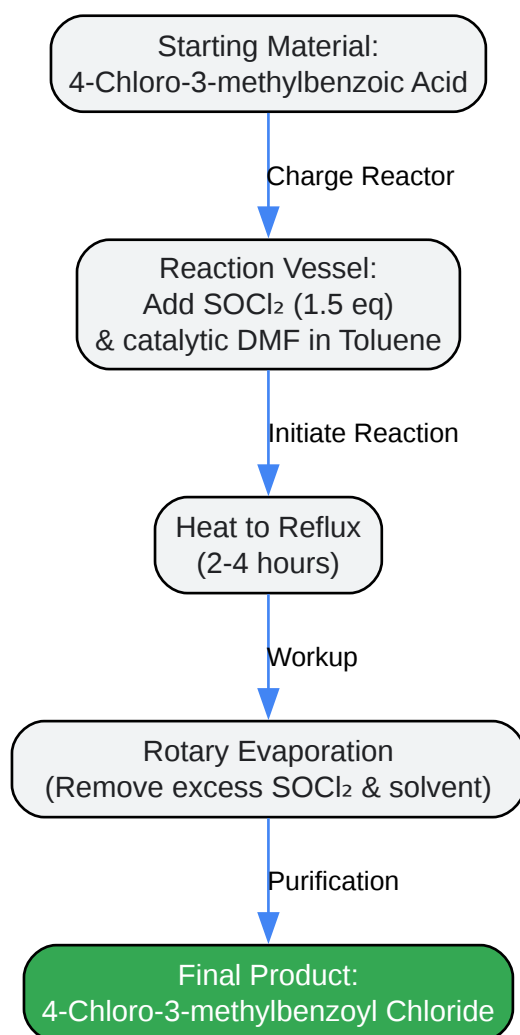
Objective: To synthesize **4-Chloro-3-methylbenzoyl chloride** from 4-chloro-3-methylbenzoic acid using thionyl chloride.

Materials:

- 4-chloro-3-methylbenzoic acid (1.0 eq)
- Thionyl chloride (SOCl_2) (1.5 - 2.0 eq)
- Anhydrous Toluene or Dichloromethane (DCM) as solvent
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Round-bottom flask with reflux condenser and gas trap (containing NaOH solution)
- Magnetic stirrer and heating mantle

Procedure:

- **Setup:** Assemble the reaction apparatus in a certified fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride product.
- **Reagent Addition:** Charge the round-bottom flask with 4-chloro-3-methylbenzoic acid (1.0 eq) and the chosen anhydrous solvent.
- **Catalyst:** Add a catalytic amount of DMF (e.g., 1-2 drops). DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.
- **Thionyl Chloride Addition:** Slowly add thionyl chloride (1.5 eq) to the stirred suspension at room temperature. The addition is often done via a dropping funnel. An exothermic reaction and gas evolution (HCl, SO₂) will be observed.
- **Reaction:** After the addition is complete, heat the mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. The solution should become clear as the solid carboxylic acid is consumed.
- **Workup & Purification:**
 - Cool the reaction mixture to room temperature.
 - Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive vapors.
 - The crude **4-Chloro-3-methylbenzoyl chloride** is often of sufficient purity for subsequent steps. For higher purity, fractional distillation under high vacuum can be performed.



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Caption: General workflow for the synthesis of **4-Chloro-3-methylbenzoyl chloride**.

Applications in Drug Development and Organic Synthesis

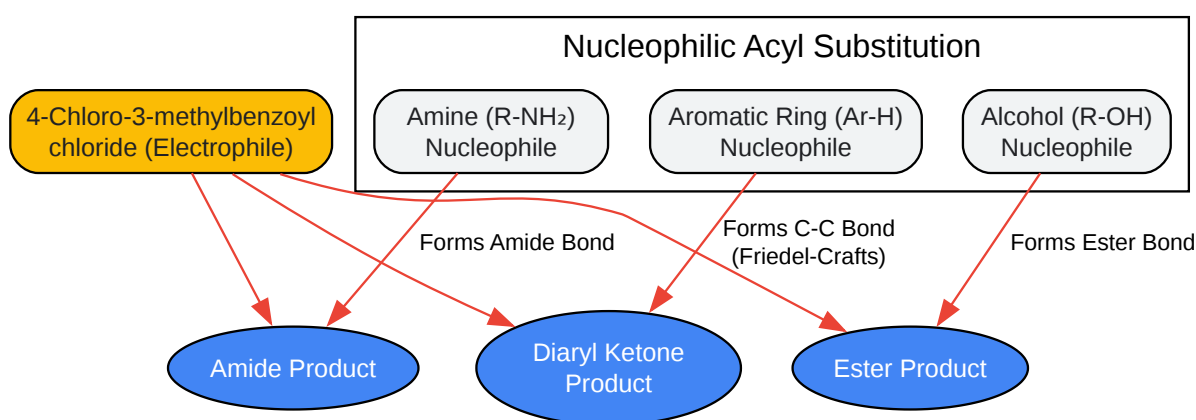
4-Chloro-3-methylbenzoyl chloride is not an end product but a high-value synthetic building block.^[4] Its utility stems from the high reactivity of the acyl chloride group, which makes it an excellent electrophile for introducing the 4-chloro-3-methylbenzoyl moiety into target molecules.^[4]

Core Reactivity: Nucleophilic Acyl Substitution

The primary application involves nucleophilic acyl substitution reactions, where the chlorine atom is displaced by a nucleophile. This pathway is fundamental to creating a vast library of compounds for biological screening.[4]

- **Amide Formation:** Reaction with primary or secondary amines yields structurally diverse amides. Amide bonds are prevalent in pharmaceuticals due to their high stability and ability to participate in hydrogen bonding, a key interaction in drug-receptor binding.
- **Ester Formation:** Reaction with alcohols or phenols produces esters. This functional group is common in prodrugs, where it can be hydrolyzed in vivo to release the active pharmaceutical ingredient (API).
- **Friedel-Crafts Acylation:** It can react with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl_3) to form diaryl ketones (benzophenones), which are scaffolds in medicinal chemistry and materials science.[10]

The specific substitution pattern on the benzene ring is a deliberate design choice. The chloro and methyl groups modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn influences its pharmacokinetic and pharmacodynamic properties (e.g., absorption, metabolism, and target binding affinity).[4] This makes it a valuable intermediate in the synthesis of novel APIs and agrochemicals.[4][12][13]



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Caption: Key synthetic applications of **4-Chloro-3-methylbenzoyl chloride**.

Safety, Handling, and Storage

Due to its reactivity, **4-Chloro-3-methylbenzoyl chloride** requires careful handling with appropriate safety measures.

Hazard Identification:

- Corrosive: It is classified as a corrosive substance that causes severe skin burns and serious eye damage.[4][14][15] Contact with skin or eyes requires immediate and thorough rinsing with water.
- Respiratory Irritant: Vapors may cause respiratory irritation.[14][15]
- Lachrymator: It is a lachrymator, meaning it can cause tearing of the eyes.[15][16]
- Reactivity with Water: It reacts with water and moisture, including humidity in the air, to release corrosive hydrogen chloride (HCl) gas.[10][17]

Recommended Handling Procedures:

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[15] An eyewash station and safety shower must be readily accessible.[14]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tightly fitting safety goggles and a face shield.[15]
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) inspected for integrity before use.[15]
 - Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[14]
- Incompatible Materials: Avoid contact with water, strong bases, alcohols, and metals.[14]

Storage:

Store in a cool, dry, and well-ventilated area away from incompatible substances.[15]

Containers must be kept tightly closed to prevent contact with moisture and should be stored upright to prevent leakage.[15]

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